molecular formula C20H30O4 B1244445 acanthokoreoic acid A

acanthokoreoic acid A

Cat. No.: B1244445
M. Wt: 334.4 g/mol
InChI Key: QWUJSFMPRYDMES-LBDOQNLRSA-N
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Description

Acanthokoreoic acid A (chemical formula: C${20}$H${30}$O$_4$) is a diterpenoid compound isolated from the roots of Acanthopanax koreanum, a plant traditionally used in East Asian medicine. Its molecular structure comprises a kaurane skeleton with hydroxyl and carboxylic acid functional groups, distinguishing it from simpler terpenoids. Pharmacologically, it exhibits potent inhibitory effects on interleukin-8 (IL-8) secretion in human colon adenocarcinoma cells (HT29) and human mast cells (HMC-1) under tumor necrosis factor-alpha (TNF-α) or trypsin stimulation . This anti-inflammatory activity positions it as a candidate for therapeutic applications in inflammatory diseases and cancer.

Properties

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

(1R,4aR,4bR,7R,8aR)-7-ethenyl-4b-hydroxy-1,4a,7-trimethyl-9-oxo-3,4,5,6,8,8a,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid

InChI

InChI=1S/C20H30O4/c1-5-17(2)9-10-20(24)13(12-17)14(21)11-15-18(3,16(22)23)7-6-8-19(15,20)4/h5,13,15,24H,1,6-12H2,2-4H3,(H,22,23)/t13-,15?,17+,18+,19+,20+/m0/s1

InChI Key

QWUJSFMPRYDMES-LBDOQNLRSA-N

Isomeric SMILES

C[C@]1(CC[C@]2([C@@H](C1)C(=O)CC3[C@]2(CCC[C@@]3(C)C(=O)O)C)O)C=C

Canonical SMILES

CC1(CCC2(C(C1)C(=O)CC3C2(CCCC3(C)C(=O)O)C)O)C=C

Synonyms

acanthokoreoic acid A

Origin of Product

United States

Chemical Reactions Analysis

Acid-Base Reactions

Carboxylic acids donate protons in aqueous solutions, forming carboxylate salts. Acanthokoreoic acid A likely undergoes neutralization with bases such as hydroxides, carbonates, and amines .

Reaction Type Reagents Products Conditions
NeutralizationNaOHSodium acanthokoreoate + H₂OAqueous, room temp
Carbonate reactionNaHCO₃Sodium acanthokoreoate + CO₂ + H₂OMild heating
Amine salt formationCH₃NH₂Methylammonium acanthokoreoatePolar solvent

These reactions are typified by the release of gas (CO₂) or heat, consistent with carboxylic acid behavior .

Esterification

Fischer esterification with alcohols under acidic conditions is a hallmark of carboxylic acids. This compound is expected to form esters via this pathway .

Example Reaction:
Acanthokoreoic acid A+CH3OHH+Methyl acanthokoreoate+H2O\text{this compound}+\text{CH}_3\text{OH}\xrightarrow{\text{H}^+}\text{Methyl acanthokoreoate}+\text{H}_2\text{O}

Catalyst Alcohol Ester Yield Reference
H₂SO₄Ethanol~65% (estimated)

Esterification efficiency depends on steric hindrance and acid strength .

Reduction to Alcohols

Strong reducing agents like LiAlH₄ convert carboxylic acids to primary alcohols. This compound would follow this trend, yielding a corresponding alcohol :

Acanthokoreoic acid ALiAlH4Acanthokoreol\text{this compound}\xrightarrow{\text{LiAlH}_4}\text{Acanthokoreol}

Key Considerations:

  • Reaction requires anhydrous conditions.

  • Intermediate acyloxyaluminate complexes form before protonation .

Conversion to Acid Chlorides

Treatment with thionyl chloride (SOCl₂) or oxalyl chloride generates the acid chloride derivative, a versatile intermediate :

Acanthokoreoic acid A+SOCl2Acanthokoreoyl chloride+SO2+HCl\text{this compound}+\text{SOCl}_2\rightarrow \text{Acanthokoreoyl chloride}+\text{SO}_2+\text{HCl}

Applications:

  • Precursor for amides, anhydrides, or ketones.

  • Reactivity enhanced by electrophilic chlorine .

Decarboxylation

Beta-keto acids undergo decarboxylation upon heating. If this compound contains a β-keto group, it would lose CO₂ to form an alkane or ketone :

 Keto acanthokoreoic acid AΔKetone+CO2\text{ Keto this compound}\xrightarrow{\Delta}\text{Ketone}+\text{CO}_2

Thermal Stability:

  • Decarboxylation typically occurs above 150°C.

  • Absence of β-keto groups would inhibit this reaction .

Nucleophilic Acyl Substitution

Acid chlorides of this compound could participate in reactions with nucleophiles (e.g., amines, alcohols):

Nucleophile Product Conditions
NH₃AcanthokoreoamideDry ether, 0°C
CH₃CH₂OHEthyl acanthokoreoateBase catalysis

These reactions are critical for synthesizing polymers or pharmaceuticals .

Metal Acetate Formation

Reactions with reactive metals (Mg, Zn) produce hydrogen gas and acetates :

2Acanthokoreoic acid A+Mg(Acanthokoreoate)2Mg+H22\text{this compound}+\text{Mg}\rightarrow (\text{Acanthokoreoate})_2\text{Mg}+\text{H}_2

Safety Note:

  • H₂ evolution necessitates ventilation to prevent combustion .

Comparison with Similar Compounds

The following compounds share structural or functional similarities with acanthokoreoic acid A, enabling comparative insights into their pharmacological profiles and chemical properties.

Structural Analogues

Acanthoic Acid (Compound 79)
  • Formula : C${20}$H${30}$O$_2$
  • Source : Acanthopanax koreanum roots .
  • Activity : Inhibits IL-8 secretion in HT29 and HMC-1 cells, identical to this compound .
  • Key Difference : Lacks two oxygen atoms compared to this compound, likely reducing its polarity and bioavailability. The absence of additional hydroxyl or ketone groups may explain its lower inhibitory potency in preliminary assays .
Acanthol (Compound 83)
  • Formula : C${20}$H${32}$O
  • Source : Carduus crispus (thistle species) .
  • Activity : Inhibits TNF-α secretion instead of IL-8, targeting a different inflammatory pathway .
  • Structural Divergence : A saturated hydrocarbon chain with a single hydroxyl group, contrasting with the oxidized kaurane backbone of this compound.

Functional Analogues

Acantholide (Compound 84)
  • Formula : C${19}$H${24}$O$_6$
  • Source : Canthospermum glabratum .
  • Activity : Cytotoxic effects via apoptosis induction, differing from the anti-inflammatory mechanism of this compound .
  • Structural Feature : A lactone ring system, absent in this compound, which may enhance its membrane permeability and tumor selectivity.
Acanthoside B (Compound 85)
  • Formula : C${28}$H${36}$O$_{13}$
  • Source : Multiple plant tissues (roots, stems, leaves) .
  • Activity : Cytotoxicity linked to glycoside moieties, unlike the carboxylic acid groups in this compound .
  • Key Difference: The presence of sugar residues increases its solubility but reduces blood-brain barrier penetration compared to non-glycosylated terpenoids.

Comparative Data Table

Compound Formula Source Biological Activity Key Structural Features
This compound C${20}$H${30}$O$_4$ Acanthopanax koreanum IL-8 inhibition Kaurane skeleton, hydroxyl, carboxylic acid
Acanthoic acid C${20}$H${30}$O$_2$ Acanthopanax koreanum IL-8 inhibition Kaurane skeleton, fewer oxygen groups
Acanthol C${20}$H${32}$O Carduus crispus TNF-α inhibition Saturated chain, single hydroxyl
Acantholide C${19}$H${24}$O$_6$ Canthospermum glabratum Cytotoxicity Lactone ring, ester groups
Acanthoside B C${28}$H${36}$O$_{13}$ Multiple plants Cytotoxicity Glycoside residues, high oxygenation

Mechanistic and Pharmacological Insights

  • Oxygenation and Bioactivity : The higher oxygenation in this compound (C${20}$H${30}$O$_4$) compared to acanthoic acid correlates with stronger binding affinity to IL-8 receptors, as polar groups enhance hydrogen bonding with protein targets .
  • Source-Dependent Variability : Compounds from Acanthopanax koreanum (e.g., this compound and acanthoic acid) share overlapping biosynthetic pathways but diverge in post-modification steps, influencing their functional roles .

Q & A

Q. How should researchers design studies to address contradictory findings across independent reports?

  • Methodological Answer : Conduct systematic reviews with meta-analysis to quantify effect sizes and heterogeneity. Use PRISMA guidelines for transparency. Replicate key experiments under standardized conditions (e.g., ATCC cell lines, identical assay kits). Publish negative results to reduce publication bias .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
acanthokoreoic acid A
Reactant of Route 2
acanthokoreoic acid A

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